tert-Butyl (3-methyl-2-nitrophenyl)carbamate

Description

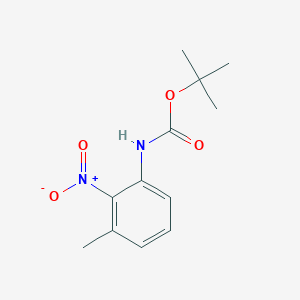

tert-Butyl (3-methyl-2-nitrophenyl)carbamate (CAS 1392274-11-1) is a carbamate derivative featuring a nitro group at the 2-position and a methyl group at the 3-position of the phenyl ring. Its molecular formula is C₁₂H₁₆N₂O₄, with a molecular weight of 252.27 g/mol and a purity of ≥95% . This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceuticals, where nitro groups are often reduced to amines for further functionalization.

Properties

IUPAC Name |

tert-butyl N-(3-methyl-2-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-8-6-5-7-9(10(8)14(16)17)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXSNQRACCDORV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-methyl-2-nitrophenyl)carbamate typically involves the reaction of 3-methyl-2-nitroaniline with di-tert-butyl dicarbonate in the presence of a base such as sodium azide. The reaction proceeds through the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to form an isocyanate derivative. This isocyanate is then trapped by an alcohol or amine to yield the desired carbamate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and efficient catalysts to ensure high yields and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-methyl-2-nitrophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or amino derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry

Protecting Group for Amines:

tert-Butyl (3-methyl-2-nitrophenyl)carbamate is predominantly used as a protecting group for amines during organic synthesis. This application is crucial in multi-step synthesis processes, allowing chemists to selectively modify other functional groups without interference from amine reactivity .

Intermediate in Pharmaceutical Synthesis:

The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those involving heterocyclic compounds. Its unique structure allows for specific modifications that enhance biological activity .

Reactivity Studies:

The compound undergoes various chemical reactions, including:

- Oxidation: The nitro group can be reduced to an amino group.

- Reduction: The nitro group can be reduced using agents like hydrogen gas with a palladium catalyst.

- Substitution Reactions: The carbamate group can engage in nucleophilic substitution, allowing for the introduction of diverse functional groups .

Biology

Enzyme Mechanism Studies:

In biological research, this compound is utilized to study enzyme mechanisms. Its ability to form covalent bonds with active site residues aids in investigating biochemical pathways involving carbamate derivatives .

Biochemical Probes:

The compound acts as a probe for investigating biochemical pathways, particularly those related to neurotransmitter systems and metabolic processes .

Industrial Applications

Agrochemical Production:

In the industrial sector, this compound is significant in the production of agrochemicals. Its role as an intermediate facilitates the synthesis of various herbicides and pesticides, contributing to agricultural efficiency .

Specialty Chemicals:

this compound is also involved in producing specialty chemicals used across different industries, including cosmetics and materials science .

Case Studies

Case Study 1: Use as a Protecting Group

In a study published by the Royal Society of Chemistry, this compound was employed effectively as a protecting group, demonstrating its utility in synthesizing complex organic molecules while preserving functional groups from unwanted reactions .

Case Study 2: Biological Investigation

Research highlighted in reputable journals showed that this compound was instrumental in elucidating enzyme mechanisms related to carbamate metabolism, providing insights into potential therapeutic targets for neurological disorders .

Mechanism of Action

The mechanism of action of tert-Butyl (3-methyl-2-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural Comparison

Key Observations:

- Electronic Effects: Nitro groups are strongly electron-withdrawing, deactivating the ring. Methoxy and amino groups are electron-donating, increasing reactivity toward electrophiles. Methyl and chloro groups have weaker activating/deactivating effects, respectively.

- Substituent Positions : The 2-nitro group in the main compound directs further substitution to the meta position, while analogs with para-nitro (e.g., 2-chloro-4-nitro) or ortho-methoxy groups exhibit different regioselectivity.

Physical Properties and Reactivity

Table 2: Physical and Reactivity Data

Key Observations:

- Melting Points : Compound 20 has a higher melting point (168–170°C) due to intermolecular hydrogen bonding from methoxy groups.

- Solubility: Methoxy and amino substituents improve solubility in polar solvents (e.g., DMSO, methanol), whereas nitro and chloro groups reduce it.

- Reactivity: Nitro groups are commonly reduced to amines (e.g., catalytic hydrogenation), while amino groups facilitate electrophilic substitutions or cross-coupling reactions.

Biological Activity

tert-Butyl (3-methyl-2-nitrophenyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews various studies focusing on its synthesis, biological evaluations, and mechanisms of action, highlighting its relevance in pharmacology and drug development.

Synthesis

The compound can be synthesized through the reaction of tert-butyl carbamate with 3-methyl-2-nitrophenyl derivatives. Notably, various synthetic pathways have been explored to optimize yield and purity. For instance, the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids in the presence of coupling reagents has been reported to yield derivatives with promising biological activities .

1. Anti-inflammatory Properties

Research indicates that several derivatives of this compound exhibit significant anti-inflammatory activity. In vivo studies using the carrageenan-induced rat paw edema model demonstrated that these compounds could inhibit inflammation effectively, with percentage inhibition values ranging from 39% to 54% . The mechanism of action appears to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway.

2. Antioxidant Activity

The compound has also been studied for its antioxidant properties. It acts as a regulator of nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that plays a pivotal role in cellular defense against oxidative stress . The modulation of Nrf2 by this compound suggests potential applications in conditions characterized by oxidative damage.

3. Anticancer Potential

Recent investigations into the anticancer properties of this compound have shown promise against various cancer cell lines. For example, studies reported that certain derivatives exhibited IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating potent antiproliferative effects . The compounds may induce cytotoxicity through mechanisms involving reactive oxygen species (ROS) generation and interference with tubulin polymerization .

Case Studies

Several case studies have been documented to illustrate the biological effects of this compound:

- Study on Anti-inflammatory Activity : A study compared the anti-inflammatory effects of this compound with indomethacin, a standard anti-inflammatory drug. Results showed that certain derivatives had comparable or superior activities within a time frame of 9 to 12 hours post-administration, suggesting their potential as therapeutic agents for inflammatory diseases .

- Antioxidant Mechanism Exploration : Another study focused on the antioxidant activity mediated by Nrf2 activation. The compound was shown to enhance the expression of antioxidant genes, providing a protective effect against oxidative stress in cellular models .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.